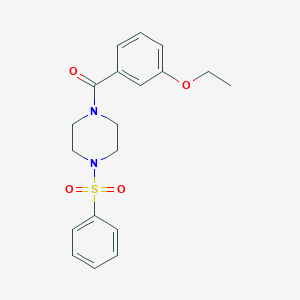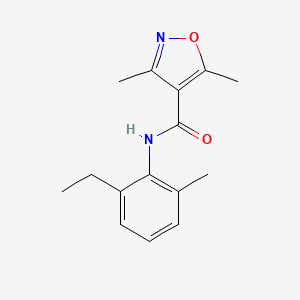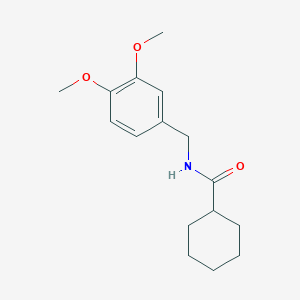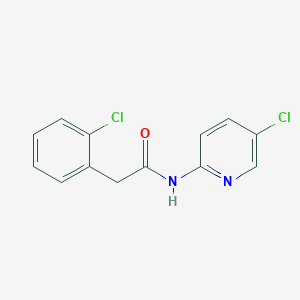
N-(2-bromobenzyl)-2-phenylacetamide
Overview
Description
N-(2-bromobenzyl)-2-phenylacetamide, also known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 326.2 g/mol.
Scientific Research Applications
Chemical Synthesis
N-(2-bromobenzyl)-2-phenylacetamide and its derivatives have been explored in the context of chemical synthesis. For instance, Laha et al. (2015) demonstrated the use of 2-bromobenzyl bromides in palladium-catalyzed reactions to produce biaryls fused to seven-membered sultams, highlighting the compound's role in facilitating complex chemical structures (Laha, Sharma, & Dayal, 2015). Similarly, Iwasaki et al. (2015) utilized o-bromobenzyl alcohol, related to this compound, in synthesizing polycyclic aromatic hydrocarbons through a palladium/electron-deficient phosphine catalyst (Iwasaki, Araki, Iino, & Nishihara, 2015).
Antibacterial and Antifungal Applications
The compound has shown potential in antibacterial and antifungal applications. Aswathy et al. (2017) synthesized N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide and evaluated its moderate antibacterial activity against Gram-negative and Gram-positive bacteria (Aswathy et al., 2017). Additionally, De Melo et al. (2020) explored the antifungal and antibiofilm properties of 2-bromo-N-phenylacetamide against Cryptococcus neoformans, demonstrating its potential as an antifungal agent (De Melo, Cordeiro, Diógenes da Silva Souza, De Athayde-Filho, Alves De Oliveira-Filho, Ferreira, & De Oliveria Lima, 2020).
Pharmaceutical ApplicationsThe compound's derivatives have been explored for their potential in pharmaceutical applications. Nazir et al. (2018) synthesized new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, including 2-bromo-N-phenylacetamides, which exhibited significant anti-diabetic potential (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018). Furthermore, Mathias et al. (1990) synthesized N,N'-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2 -ethylenediamine-N,N'-diacetic acid, a derivative of this compound, for potential use in radiolabeling antibodies, indicating its application in diagnostic imaging (Mathias, Sun, Welch, Connett, Philpott, & Martell, 1990).
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)11-17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIAXXMNVYBKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B4431512.png)
![ethyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4431522.png)
![4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)

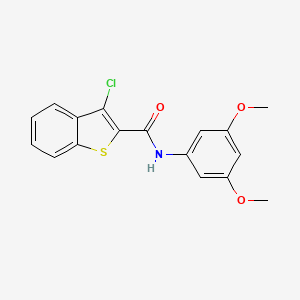
amine](/img/structure/B4431554.png)
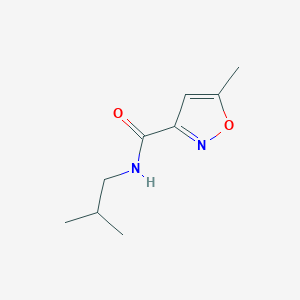
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)
